molecular formula C25H17N3OS2 B12272568 4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile

4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile

Cat. No.: B12272568
M. Wt: 439.6 g/mol
InChI Key: WGSAXRKJUORQJV-UHFFFAOYSA-N
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Description

4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile is a complex organic compound that features a unique structure combining various functional groups. This compound is part of the thieno[2,3-b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiophene and pyridine rings, along with the amino and methoxy groups, contributes to its potential as a pharmacologically active molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with pyridine intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the thieno[2,3-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The presence of the thiophene and pyridine rings enhances its ability to interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like tiquizium bromide and tioconazole, which also contain the thiophene ring, exhibit similar biological activities.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which feature the pyridine ring, are known for their diverse pharmacological properties.

Uniqueness

4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile is unique due to its combination of functional groups and the specific arrangement of the thiophene and pyridine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H17N3OS2

Molecular Weight

439.6 g/mol

IUPAC Name

4-[3-amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]benzonitrile

InChI

InChI=1S/C25H17N3OS2/c1-29-18-10-8-16(9-11-18)19-13-20(21-3-2-12-30-21)28-25-22(19)23(27)24(31-25)17-6-4-15(14-26)5-7-17/h2-13H,27H2,1H3

InChI Key

WGSAXRKJUORQJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C4=CC=C(C=C4)C#N)N)C5=CC=CS5

Origin of Product

United States

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